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Compound of Interest

Compound Name: 4,5-Dihydroisothiazole 1,1-dioxide

Cat. No.: B1319610

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4,5-dihydroisothiazole 1,1-dioxide. Due to the limited availability of
directly published experimental spectra for this specific molecule, this document presents a
predictive analysis based on established principles of nuclear magnetic resonance (NMR),
infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous
structures. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 4,5-
dihydroisothiazole 1,1-dioxide. These values are derived from the analysis of functional
groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted *H and 3C NMR Data
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Predicted Predicted
Chemical o ) Chemical
1H NMR _ Multiplicity Integration 13C NMR _
Shift (9, Shift (9,
ppm) ppm)
H-4 (CH2) ~3.2-3.6 Triplet 2H C-4 (CH2) ~45 - 55
H-5 (CHz) ~3.8-4.2 Triplet 2H C-5 (CH2) ~50 - 60
N-H ~5.0-7.0 Broad Singlet 1H

Solvent: CDCIs or DMSO-de. Chemical shifts are referenced to TMS (d = 0.00 ppm).

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Frequencies

] ] ] Predicted ]
Functional Group Vibrational Mode Intensity
Wavenumber (cm—1)
N-H Stretching 3200 - 3400 Medium
C-H (aliphatic) Stretching 2850 - 3000 Medium-Strong
SOz Asymmetric Stretching 1300 - 1350 Strong
SOz Symmetric Stretching 1120 - 1160 Strong

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment Notes

Expected molecular ion peak

121 [M]* (Molecular lon)
for CsHsNO:2S.
105 [M-O]* Loss of an oxygen atom.
Loss of ethene via retro-Diels-
93 [M - C2H4]* _
Alder type fragmentation.
Characteristic fragment for
64 [SOz]*
sulfones.
Resulting from the cleavage of
56 [C3HaN]*+

the C-S and S-N bonds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of purified 4,5-dihydroisothiazole 1,1-dioxide in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Filter the solution into a
clean NMR tube to a height of approximately 4-5 cm. Add a small amount of
tetramethylsilane (TMS) as an internal standard.[1]

« Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
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o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be
necessary due to the lower natural abundance and sensitivity of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Thin Film (for liquids or low-melting solids): Place a small drop of the neat compound
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100-200 mg of dry
KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a
hydraulic press.[2]

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

[3]

[¢]

Place the prepared sample in the spectrometer's sample holder.

[e]

Collect the sample spectrum over a typical range of 4000-400 cm~1.[4]

[e]

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
such as methanol or acetonitrile.[5][6]
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e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electron lonization (EI) or Electrospray lonization (ESI).

o Data Acquisition:
o Introduce the sample into the ion source.

For El, use a standard electron energy of 70 eV.

[¢]

[¢]

For ESI, optimize spray and cone voltages to achieve stable ionization.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

[e]

o

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to
aid in structural elucidation by analyzing the fragmentation pattern.[7]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4,5-

dihydroisothiazole 1,1-dioxide.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationships between spectroscopic data and structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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